Balanced Sub-nanomolar Potency Against Human sEH with Identical Mouse Isoform Activity
In direct head-to-head comparison within the same patent table, N'-(2-hydroxypropyl)-N-[(4-methoxyphenyl)methyl]oxamide (compound 438) inhibited human sEH and mouse sEH with identical IC₅₀ values of 0.05 μM (50 nM). This isoform-balanced profile contrasts sharply with structurally analogous oxamides such as compound 381 (IC₅₀ 0.06 μM mouse vs. 0.68 μM human, ~11-fold selectivity) and compound 384 (IC₅₀ 0.05 μM mouse vs. 1.0 μM human, 20-fold selectivity) [1]. For preclinical programs transitioning from mouse models to human clinical candidates, the balanced affinity minimizes species-dependent variability in pharmacokinetic–pharmacodynamic translation.
| Evidence Dimension | Human vs. mouse sEH inhibitory potency (IC₅₀, μM) |
|---|---|
| Target Compound Data | HsEH IC₅₀ = 0.05 ± 0.01 μM; MsEH IC₅₀ = 0.05 ± 0.01 μM |
| Comparator Or Baseline | Compound 381: HsEH IC₅₀ = 0.68 ± 0.03, MsEH IC₅₀ = 0.06 ± 0.01; Compound 384: HsEH IC₅₀ = 1.0 ± 0.2, MsEH IC₅₀ = 0.05 ± 0.01 |
| Quantified Difference | Target shows 0-fold selectivity (balanced); comparator 381 shows ~11-fold selectivity for mouse; comparator 384 shows ~20-fold selectivity for mouse. |
| Conditions | Recombinant human sEH (0.26 μM) and mouse sEH (0.13 μM); substrate CMNPC; endpoint: appearance of 6-methoxy-2-naphthaldehyde after 10 min; data from US Patent 8,815,951 Table 1. |
Why This Matters
Balanced human/mouse inhibition reduces translational risk in preclinical efficacy studies and simplifies species-to-species dose scaling, a critical procurement factor for drug discovery programs requiring rodent models prior to clinical development.
- [1] Hammock, B. D. et al. Inhibitors of epoxide hydrolases for the treatment of inflammation. US Patent 8,815,951 B2. Table 1, entries 438, 381, 384. 2014. View Source
